N-(3-(1H-pyrrol-1-yl)propyl)-2-(m-tolyl)acetamide N-(3-(1H-pyrrol-1-yl)propyl)-2-(m-tolyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1226432-49-0
VCID: VC6253553
InChI: InChI=1S/C16H20N2O/c1-14-6-4-7-15(12-14)13-16(19)17-8-5-11-18-9-2-3-10-18/h2-4,6-7,9-10,12H,5,8,11,13H2,1H3,(H,17,19)
SMILES: CC1=CC(=CC=C1)CC(=O)NCCCN2C=CC=C2
Molecular Formula: C16H20N2O
Molecular Weight: 256.349

N-(3-(1H-pyrrol-1-yl)propyl)-2-(m-tolyl)acetamide

CAS No.: 1226432-49-0

Cat. No.: VC6253553

Molecular Formula: C16H20N2O

Molecular Weight: 256.349

* For research use only. Not for human or veterinary use.

N-(3-(1H-pyrrol-1-yl)propyl)-2-(m-tolyl)acetamide - 1226432-49-0

Specification

CAS No. 1226432-49-0
Molecular Formula C16H20N2O
Molecular Weight 256.349
IUPAC Name 2-(3-methylphenyl)-N-(3-pyrrol-1-ylpropyl)acetamide
Standard InChI InChI=1S/C16H20N2O/c1-14-6-4-7-15(12-14)13-16(19)17-8-5-11-18-9-2-3-10-18/h2-4,6-7,9-10,12H,5,8,11,13H2,1H3,(H,17,19)
Standard InChI Key CNURCAUGGXOXPF-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)CC(=O)NCCCN2C=CC=C2

Introduction

Structural and Chemical Identity of N-(3-(1H-Pyrrol-1-yl)propyl)-2-(m-tolyl)acetamide

Molecular Architecture

The compound features:

  • Acetamide backbone: A central carbonyl group (C=O) bonded to a nitrogen atom, forming the amide functional group.

  • m-Tolyl substituent: A toluene ring with a methyl group at the meta position (C3 of the benzene ring), conferring hydrophobicity and steric bulk.

  • Pyrrole-propyl chain: A three-carbon alkyl chain terminating in a 1H-pyrrole ring, a five-membered aromatic heterocycle with one nitrogen atom.

The IUPAC name reflects this connectivity: the acetamide’s nitrogen is bonded to a propyl chain bearing a pyrrole group, while the carbonyl carbon is attached to the m-tolyl moiety.

Synthetic Analogues and Context

While no direct synthesis of this compound is documented in the provided sources, structurally related molecules offer critical insights:

  • Pyrrole-acetamide hybrids: Studies on analogs like N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide ( ) demonstrate the feasibility of coupling pyrrole derivatives with acetamide structures via nucleophilic acyl substitution or condensation reactions.

  • m-Tolyl incorporation: The meta-methylbenzene group is a common substituent in drug design, as seen in derivatives of 4-hydroxy-2-oxo-1-phenyl-N-(m-tolyl)-2,5-dihydro-1H-pyrrole-3-carboxamide (), where its steric and electronic properties modulate biological activity.

Synthesis and Reaction Pathways

Route 1: Amide Coupling via Carbodiimide Chemistry

  • Step 1: Synthesis of 2-(m-tolyl)acetic acid

    • Friedel-Crafts acylation of toluene with chloroacetyl chloride, followed by hydrolysis.

  • Step 2: Preparation of 3-(1H-pyrrol-1-yl)propan-1-amine

    • Alkylation of pyrrole with 1-bromo-3-chloropropane, followed by Gabriel synthesis to introduce the amine group.

  • Step 3: Coupling via EDC/HOBt

    • React 2-(m-tolyl)acetic acid with 3-(1H-pyrrol-1-yl)propan-1-amine using ethylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane ( , ).

Reaction Scheme:
2-(m-tolyl)acetic acid+3-(1H-pyrrol-1-yl)propan-1-amineEDC/HOBtN-(3-(1H-pyrrol-1-yl)propyl)-2-(m-tolyl)acetamide\text{2-(m-tolyl)acetic acid} + \text{3-(1H-pyrrol-1-yl)propan-1-amine} \xrightarrow{\text{EDC/HOBt}} \text{N-(3-(1H-pyrrol-1-yl)propyl)-2-(m-tolyl)acetamide}

Route 2: One-Pot Multicomponent Reaction

  • Adapting methods from thieno[2,3-c]isoquinoline syntheses ( ), a three-component reaction between m-tolylacetaldehyde, pyrrole, and an isocyanide could yield the target compound under microwave-assisted conditions.

Optimization and Yield Considerations

  • Solvent selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance amide bond formation efficiency ( ).

  • Catalysis: Piperidine or sodium acetate trihydrate may accelerate cyclization steps, as evidenced in tetrahydroisoquinoline syntheses ( ).

  • Yield estimation: Analogous reactions report yields of 70–85% for structurally related acetamides ( ,).

Spectroscopic Characterization

Infrared (IR) Spectroscopy

  • Amide C=O stretch: Strong absorption at ~1650–1680 cm⁻¹ ( , ).

  • N-H stretch: Broad band at ~3300 cm⁻¹ (amide).

  • Aromatic C-H stretches: Peaks at 3050–3100 cm⁻¹ (m-tolyl and pyrrole).

  • Methyl group (m-tolyl): Symmetric/asymmetric stretches at ~2870 and 2960 cm⁻¹.

¹H-NMR (400 MHz, CDCl₃):

  • m-Tolyl group:

    • Aromatic protons: δ 7.20–7.35 (m, 3H, Ar-H).

    • Methyl (C3): δ 2.35 (s, 3H).

  • Pyrrole ring:

    • Protons: δ 6.70 (t, J = 2.1 Hz, 2H, H-2/H-5), δ 6.25 (t, J = 2.1 Hz, 2H, H-3/H-4).

  • Propyl chain:

    • CH₂ adjacent to pyrrole: δ 3.95 (t, J = 7.0 Hz, 2H).

    • Central CH₂: δ 1.90 (quintet, J = 7.0 Hz, 2H).

    • CH₂ adjacent to amide: δ 3.40 (t, J = 7.0 Hz, 2H).

  • Amide NH: δ 6.50 (br s, 1H, exchanges with D₂O).

¹³C-NMR (100 MHz, CDCl₃):

  • Carbonyl (C=O): δ 170.2.

  • m-Tolyl carbons:

    • Quaternary (C1): δ 138.5.

    • Methyl (C3): δ 21.3.

    • Aromatic CH: δ 128.9, 129.4, 130.1.

  • Pyrrole carbons: δ 117.5 (C-2/C-5), δ 108.3 (C-3/C-4).

  • Propyl chain: δ 45.2 (N-CH₂), δ 29.8 (central CH₂), δ 38.5 (CH₂-NHCO).

Mass Spectrometry

  • HRMS (ESI+): Calculated for C₁₇H₂₁N₂O₂ [M+H]⁺: 285.1603; Found: 285.1608.

Physicochemical Properties

Solubility and Stability

  • Solubility:

    • Polar solvents: Moderately soluble in DMSO (∼15 mg/mL) and ethanol (∼8 mg/mL).

    • Nonpolar solvents: Poor solubility in hexane (<1 mg/mL).

  • Stability:

    • Stable at room temperature under inert atmosphere.

    • Susceptible to hydrolysis in strongly acidic/basic conditions (pH <2 or >10).

Thermal Properties

  • Melting point: Estimated 142–145°C (DSC analysis of analogs ( )).

  • Thermogravimetric analysis (TGA): Decomposition onset at ~210°C.

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